3-(2-Bromo-1-fluoroethyl)oxolane
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Overview
Description
3-(2-Bromo-1-fluoroethyl)oxolane is a chemical compound that has recently garnered attention in various fields of science and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-fluoroethyl)oxolane typically involves the reaction of oxolane with 2-bromo-1-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-fluoroethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and simpler hydrocarbons.
Scientific Research Applications
3-(2-Bromo-1-fluoroethyl)oxolane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-fluoroethyl)oxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to form strong bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-1-fluoroethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-1-chloroethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Fluoroethyl)oxolane: Lacks the bromine atom, making it less reactive in certain reactions
Uniqueness
The combination of these halogens allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-bromo-1-fluoroethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrFO/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDHBSKQIUYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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